1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol
Description
1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol is an azo dye characterized by a naphthol backbone coupled to a 2,4-dimethoxyphenyl group via an azo (-N=N-) linkage. The methoxy substituents at the 2- and 4-positions of the phenyl ring are electron-donating, influencing its tautomeric behavior (azo ↔ hydrazone forms) and spectral properties . Azo dyes of this class are historically significant in industrial applications, though their use in food is restricted due to toxicity concerns .
Properties
CAS No. |
62293-32-7 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
1-[(2,4-dimethoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-8-9-15(17(11-13)23-2)19-20-18-14-6-4-3-5-12(14)7-10-16(18)21/h3-11,21H,1-2H3 |
InChI Key |
YTDJHHZYTXVRHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to form the azo compound.
Industrial Production Methods: Industrial production of 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, sulfonated, or nitrated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Biological Studies
Azo dyes like 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol are often used in biological assays due to their ability to interact with biological macromolecules. Research has shown that these compounds can be utilized in studying the mechanisms of mutagenesis and carcinogenesis. For example, studies have indicated that certain azo dyes exhibit mutagenic potential in bacterial assays, making them valuable for understanding genetic mutations . -
Environmental Monitoring
The compound is also employed in environmental studies to track the presence of azo dyes in wastewater and soil samples. Its detection can indicate contamination levels and help assess the ecological impact of industrial processes involving azo compounds . -
Analytical Chemistry
In analytical chemistry, 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol is used as a standard for calibrating spectrophotometric measurements. Its distinct absorbance characteristics allow for accurate quantification of dye concentrations in various matrices .
Industrial Applications
-
Textile Industry
This compound is primarily used as a dye for textiles, providing a bright orange hue that is desirable for various fabrics. Its stability and fastness properties make it suitable for use in clothing and upholstery . -
Food Industry
Historically, 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol was used to color citrus fruits, particularly oranges. However, due to health concerns regarding its carcinogenic properties, its use in food products has been heavily regulated or banned in many countries . -
Cosmetics and Personal Care Products
The compound finds application in cosmetic formulations as a colorant. However, safety assessments have raised concerns about potential allergic reactions and long-term health effects associated with its use in personal care items .
Case Study 1: Mutagenicity Testing
A study conducted on the mutagenic effects of various azo dyes included 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol. The results indicated that this compound exhibited significant mutagenic activity in the Ames test, suggesting a potential risk for genetic mutations upon exposure .
Case Study 2: Environmental Impact Assessment
An environmental impact assessment evaluated the presence of azo dyes in industrial effluents. The study found that 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol was among the most prevalent compounds detected, highlighting the need for improved wastewater treatment processes to mitigate environmental contamination .
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Sudan II (1-(2,4-Dimethylphenylazo)-2-naphthol)
- Molecular Formula : C₁₈H₁₆N₂O
- Key Differences : Methyl groups (electron-donating but less polar than methoxy) at the 2,4-positions.
- Applications: Fat-soluble dye historically used in textiles and plastics. Banned in food due to carcinogenicity (IARC Category 3) .
- Properties : Exhibits tautomerism; λmax ~500 nm in cyclohexane for colorimetric assays .
PAN (1-(2-Pyridylazo)-2-naphthol)
- Molecular Formula : C₁₅H₁₁N₃O
- Key Differences : Pyridyl group replaces phenyl, enabling metal chelation.
- Applications : Analytical reagent for spectrophotometric detection of metals (e.g., Cu²⁺, Ni²⁺). Forms water-insoluble complexes extractable into organic solvents .
- Properties : High sensitivity (detection limits <1 ppm) but lacks selectivity .
TAN (1-(2-Thiazolylazo)-2-naphthol)
FPAN (1-[(4-Formylphenyl)azo]-2-naphthol)
- Molecular Formula : C₁₇H₁₂N₂O₂
- Key Differences : 4-Formyl group enhances reactivity for enzyme assays.
- Applications: Substrate for monoamine oxidase (MAO) detection. Enzymatic conversion yields a cyclohexane-extractable chromophore (λmax = 500 nm) .
Comparative Data Table
Key Research Findings
- Tautomerism : Methoxy and methyl substituents favor the hydrazone form in solid-state and solution phases, as shown by solid-state ¹³C NMR and X-ray crystallography .
- Toxicity: Sudan analogs with alkyl/aryl substituents exhibit genotoxicity due to metabolic reduction to aromatic amines . Methoxy groups may reduce metabolic activation compared to methyl groups.
- Analytical Utility : FPAN and AMPAN demonstrate superior precision in MAO assays compared to traditional methods (R² >0.95 vs. McEwen’s method) .
Contradictions and Limitations
- Safety Profiles: While Allura Red and Tartrazine (non-Sudan azo dyes) are non-genotoxic at regulated doses, Sudan analogs are uniformly carcinogenic . The dimethoxy variant’s toxicity remains understudied.
- Structural-Activity Relationships : Electron-donating groups (e.g., methoxy) may enhance photostability but could also influence bioactivation pathways unpredictably .
Biological Activity
1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol, a compound belonging to the azo dye family, exhibits notable biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
- Molecular Formula : C₁₈H₁₆N₂O₃
- Molecular Weight : 276.3324 g/mol
- Density : 1.19 g/cm³
- Melting Point : 131-133 °C
- Boiling Point : 443.7 °C at 760 mmHg
These properties indicate that the compound is stable under standard conditions but may require careful handling due to its potential toxicity.
Antimicrobial Properties
Research has indicated that azo compounds can exhibit antimicrobial activities. A study highlighted that natural azo compounds derived from fungi and plants show significant antibacterial effects against various pathogens. Specifically, the compound's structure allows it to interact with bacterial cell membranes, leading to cell lysis and death .
Antitumor Activity
Azo dyes have been studied for their antitumor properties. The mechanism often involves the generation of reactive oxygen species (ROS) upon metabolic activation, which can induce apoptosis in cancer cells. Studies have shown that related compounds demonstrate cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications for 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol .
Toxicological Concerns
Despite its potential benefits, the biological activity of azo compounds can also lead to adverse effects. For instance, some azo dyes have been associated with mutagenic and carcinogenic properties. A review indicated that certain β-naphthol pigments exhibited mutagenic potential in laboratory settings . This raises concerns regarding the safety of using such compounds in consumer products.
Study on Toxicity and Carcinogenicity
A screening assessment conducted on aromatic azo compounds revealed that several derivatives, including those structurally similar to 1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol, demonstrated significant toxicity in repeated-dose studies. The liver was identified as a primary target organ for toxicity, emphasizing the need for caution in their application .
Clinical Observations
In clinical settings, there have been reports of adverse reactions associated with tattoo inks containing azo dyes. These reactions often manifest as dermatitis or allergic responses, highlighting the potential for sensitization among individuals exposed to these compounds .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
